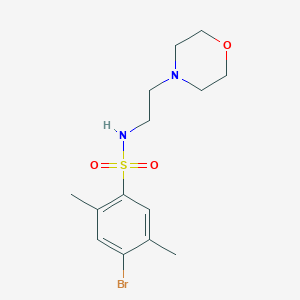

4-bromo-2,5-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide

Beschreibung

4-Bromo-2,5-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide is a sulfonamide derivative characterized by a brominated aromatic core, methyl substituents at the 2- and 5-positions, and a morpholine-containing ethylamine side chain.

Eigenschaften

IUPAC Name |

4-bromo-2,5-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrN2O3S/c1-11-10-14(12(2)9-13(11)15)21(18,19)16-3-4-17-5-7-20-8-6-17/h9-10,16H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUAJAZHWLOMKPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)S(=O)(=O)NCCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2,5-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide typically involves multiple steps. One common method starts with the bromination of 2,5-dimethylaniline to produce 4-bromo-2,5-dimethylaniline . This intermediate is then reacted with 2-chloroethylmorpholine in the presence of a base to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-2,5-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown promise in various therapeutic areas due to its ability to interact with biological targets.

- Antimicrobial Activity : Studies have indicated that sulfonamide derivatives exhibit antimicrobial properties. The presence of the morpholine group may enhance the compound's efficacy against bacterial strains by increasing membrane permeability .

- Anticancer Potential : Research suggests that compounds similar to 4-bromo-2,5-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide can inhibit cancer cell proliferation. The sulfonamide group is known for its role in inhibiting enzymes involved in cancer metabolism .

Biological Studies

The compound's interactions at the molecular level have been explored in various biological contexts.

- Enzyme Inhibition : The sulfonamide moiety can act as a competitive inhibitor for certain enzymes, notably carbonic anhydrases, which are important in regulating pH and fluid balance in tissues .

- Receptor Modulation : Preliminary studies suggest that this compound may interact with specific receptors, potentially modulating neurotransmitter systems, which could have implications for neurological disorders .

Case Studies

Wirkmechanismus

The mechanism of action of 4-bromo-2,5-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Selected Sulfonamide Derivatives

Key Observations :

- Halogen Effects : Bromine (in the target compound and 332) may enhance electrophilic reactivity compared to chlorine (in the 4-Cl analog), influencing binding to hydrophobic pockets.

- Side Chain Diversity : The morpholine-ethylamine side chain (target compound) offers improved water solubility compared to benzyl (332) or furylmethyl () groups, which are more lipophilic .

Biologische Aktivität

4-Bromo-2,5-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide is a sulfonamide compound notable for its potential biological activity. This article examines its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Molecular Formula: C13H18BrN3O2S

Molecular Weight: 351.27 g/mol

CAS Number: Not specified in the sources.

Research indicates that sulfonamide derivatives, including the compound , often exhibit their biological effects through interactions with specific biological targets. The following mechanisms have been proposed:

- Inhibition of Carbonic Anhydrases (CAs): Some studies highlight the potential of sulfonamides to inhibit carbonic anhydrases, which are enzymes involved in various physiological processes including respiration and acid-base balance .

- Protein Binding: The interaction with serum proteins such as human serum albumin (HSA) is crucial for understanding its pharmacokinetics. Studies have shown that similar compounds can bind to HSA through static fluorescence quenching mechanisms, indicating hydrophobic interactions and hydrogen bonding .

Anticancer Properties

Recent investigations into related sulfonamide compounds reveal promising anticancer activity. For instance, derivatives have demonstrated significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Bromo-N-(thiazol-2-yl)benzenesulfonamide | MCF-7 | 0.65 |

| 4-Bromo-N-(thiazol-2-yl)benzenesulfonamide | HeLa | 2.41 |

| 4-Bromo-N-(thiazol-2-yl)benzenesulfonamide | PANC-1 | 1.5 |

These values suggest that modifications to the sulfonamide structure can enhance potency against specific cancer types, indicating a pathway for developing new anticancer agents .

Pharmacokinetic Profile

The pharmacokinetic characteristics of sulfonamides are critical for their therapeutic efficacy. Studies on similar compounds indicate:

- Absorption and Distribution: Compounds with morpholine substituents often show favorable absorption characteristics due to their lipophilicity.

- Metabolism: Potential interactions with cytochrome P450 enzymes may lead to hepatotoxicity, necessitating further investigation into metabolic pathways .

Case Studies

-

Case Study: Anticancer Activity

A study involving a series of sulfonamide derivatives assessed their activity against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). The results indicated that certain modifications led to enhanced cytotoxic effects compared to standard chemotherapeutics like doxorubicin . -

Case Study: Protein Interaction

A biophysical study explored the binding interactions of a related sulfonamide with HSA. The findings revealed a moderate to strong binding affinity, suggesting that such interactions could influence the drug's therapeutic effectiveness and bioavailability in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.